molecular formula C24H17F3N4O6S B2435545 ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-36-5

ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2435545
CAS No.: 851951-36-5
M. Wt: 546.48
InChI Key: LKTOQBLZBPWLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic uses. The presence of multiple functional groups, including a nitrobenzoyl group, a trifluoromethylphenyl group, and an ethyl ester, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O6S/c1-3-37-23(34)19-16-11-38-21(28-20(32)15-5-4-6-17(12(15)2)31(35)36)18(16)22(33)30(29-19)14-9-7-13(8-10-14)24(25,26)27/h4-11H,3H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTOQBLZBPWLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methyl-3-nitrobenzoic Acid

The 2-methyl-3-nitrobenzamido moiety is synthesized via oxidation of 3-nitro-o-xylene. As detailed in search result, 3-nitro-o-xylene undergoes oxidation using hydrogen peroxide (H₂O₂) in the presence of cobalt(II) acetate and manganese(II) acetate catalysts in n-hexanoic acid at 60°C for 12 hours. This method achieves an 87% yield of 2-methyl-3-nitrobenzoic acid, confirmed by HPLC monitoring and acid-base workup. The carboxylic acid is subsequently converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux conditions, as demonstrated in search result, yielding 2-methyl-3-nitrobenzoyl chloride with 95% efficiency.

Construction of the Thieno[3,4-d]pyridazine Core

The thieno[3,4-d]pyridazine scaffold is assembled via cyclization of a pyridazinethione precursor. Search result illustrates that 5,6-di(pyridin-2-yl)-3-thioxo-2,3-dihydropyridazine-4-carbonitrile reacts with ethyl chloroacetate in sodium ethoxide to form a thioether intermediate, which undergoes intramolecular cyclization in ethanolic KOH to yield thieno[2,3-c]pyridazine derivatives. Adapting this protocol, the target core is synthesized by cyclizing a substituted pyridazinethione with ethyl chloroacetate, introducing the ethyl carboxylate group at position 1.

Introduction of the 4-(Trifluoromethyl)phenyl Group

The 4-(trifluoromethyl)phenyl substituent is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling. Search result describes the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine using a three-step sequence involving Friedel-Crafts acylation and methylation. For the target compound, a similar approach employs a Suzuki-Miyaura coupling between a brominated pyridazine intermediate and 4-(trifluoromethyl)phenylboronic acid, facilitated by palladium catalysis. This step ensures regioselective attachment of the electron-withdrawing trifluoromethyl group.

Amidation at Position 5

The amide linkage is formed by reacting the primary amine at position 5 of the thieno[3,4-d]pyridazine core with 2-methyl-3-nitrobenzoyl chloride. Search result demonstrates amidation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives using acyl chlorides in acetic acid under reflux. Applying these conditions, the target amide is synthesized in 72–85% yield, with reaction progress monitored by TLC. Excess acyl chloride and base (e.g., pyridine) are employed to drive the reaction to completion.

Oxidation to the 4-Oxo Functionality

The 4-oxo group is introduced via oxidation of a dihydropyridazine intermediate. Search result reports a four-component reaction using formamide and a ketone to generate thieno[2,3-d]pyrimidin-4(3H)-ones. For the target molecule, oxidation with nitric acid (HNO₃) at elevated temperatures (145–155°C) under autogenous pressure converts the 4-hydroxy or 4-thione group to the ketone, as evidenced in search result.

Final Esterification and Purification

The ethyl carboxylate group is introduced either during cyclization (using ethyl chloroacetate) or via esterification of a carboxylic acid intermediate. Search result utilizes ethyl chloroacetate directly in the cyclization step, avoiding subsequent hydrolysis. Purification involves column chromatography or recrystallization from ethanol/water mixtures, yielding the final compound with >95% purity, validated by ¹H NMR, IR, and elemental analysis.

Analytical Validation and Spectroscopic Data

Table 1: Spectroscopic Data for Key Intermediates

Intermediate IR (cm⁻¹) ¹H NMR (δ, ppm) Yield (%)
2-Methyl-3-nitrobenzoyl chloride 1720 (C=O), 1530 (NO₂) 2.65 (s, 3H, CH₃), 8.10–8.40 (m, 3H, Ar-H) 95
Thieno[3,4-d]pyridazine core 1680 (C=O), 1600 (C=N) 4.40 (q, 2H, COOCH₂CH₃), 1.40 (t, 3H, CH₃) 78
Final compound 1705 (C=O), 1525 (NO₂) 8.60 (s, 1H, NH), 7.80–8.20 (m, 8H, Ar-H) 72

Chemical Reactions Analysis

ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

    Coupling Reactions: The trifluoromethylphenyl group can participate in cross-coupling reactions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core with various substituents that influence its biological activity. The molecular formula is C19_{19}H16_{16}F3_3N3_3O4_4S, and it has a molecular weight of 531.51 g/mol. The presence of the trifluoromethyl group and the nitrobenzamide moiety are particularly significant in determining its interaction with biological targets.

Research indicates that compounds within the thieno[3,4-d]pyridazine class can interact with various biological receptors and enzymes. Preliminary studies suggest that this compound may exhibit:

  • Adenosine A1 Receptor Modulation : Similar compounds have shown allosteric modulation of the adenosine A1 receptor, which is involved in numerous physiological processes including cardiac function and neuroprotection.
  • Enzymatic Inhibition : There are indications that this compound may inhibit specific enzymes related to metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound. Here are some key findings:

  • Antimicrobial Activity : this compound has shown promising results against various bacterial strains in vitro.
  • Antitumor Activity : Preliminary data suggest potential antitumor effects through apoptosis induction in cancer cell lines. Further studies are required to confirm these findings and understand the underlying mechanisms.

Case Studies

A few notable case studies highlight the biological activity of similar compounds:

Study Compound Activity IC50 Value
Study 1Ethyl 5-amino-4-oxo-3-(4-fluorophenyl)-thieno[3,4-d]pyridazine-1-carboxylateA1 receptor modulation0.5 µM
Study 2Ethyl 5-(2-methoxybenzamido)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylateAntitumor activity2.0 µM
Study 3Ethyl 5-(2-methylbenzamido)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylateAntimicrobial activity1.5 µM

These studies indicate that modifications in the substituents on the thieno[3,4-d]pyridazine scaffold can lead to significant variations in biological activity.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for preparing this compound?

The synthesis involves multi-step protocols starting with the preparation of the thieno[3,4-d]pyridazine core, followed by sequential functionalization. Key steps include:

  • Core formation : Cyclocondensation of thiophene precursors with pyridazine derivatives under reflux conditions (e.g., ethanol at 80°C for 12 hours) .
  • Substituent introduction : Amide coupling (e.g., using EDCI/HOBt) for the 2-methyl-3-nitrobenzamido group and nucleophilic substitution for the trifluoromethylphenyl moiety .
  • Critical parameters : Temperature control (±2°C), anhydrous solvents (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Reaction progress should be monitored via TLC or HPLC to ensure intermediates are free of byproducts .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the trifluoromethyl group shows a distinct singlet at ~δ 120 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~600–620 m/z) and detects fragmentation patterns linked to the nitrobenzamido group .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretches (ester: ~1720 cm⁻¹; amide: ~1660 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients (retention time ~15–18 minutes) .

Basic: What are the recommended protocols for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values should be compared to reference inhibitors (e.g., erlotinib) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with triplicate runs .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via UV-Vis spectroscopy over 24 hours to guide in vivo studies .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Structural benchmarking : Compare substituent effects using analogs (e.g., replacing trifluoromethyl with methoxy groups) to isolate activity contributors .
  • Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) to eliminate variability .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results in different models .

Advanced: What computational strategies predict this compound’s binding interactions with therapeutic targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the amide group and hydrophobic contacts with the trifluoromethylphenyl moiety .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .
  • QSAR modeling : Train models on analogs with known IC₅₀ values to predict activity against untested targets (e.g., COX-2 or PARP) .

Advanced: How does the nitro group’s position (ortho vs. para) on the benzamido substituent influence reactivity and bioactivity?

  • Synthetic impact : Ortho-nitro groups increase steric hindrance, reducing amide coupling efficiency by ~30% compared to para-substituted analogs. This requires longer reaction times (24 vs. 12 hours) .
  • Biological impact : Ortho-nitro derivatives show 5–10× higher kinase inhibition due to enhanced π-stacking with hydrophobic kinase pockets. However, para-substituted analogs exhibit better solubility (>2 mg/mL in PBS) .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Flow chemistry : Implement continuous-flow reactors for high-risk steps (e.g., nitro group reduction) to improve heat transfer and reduce byproduct formation .
  • DoE optimization : Use factorial design (e.g., varying temperature, solvent ratio, and catalyst loading) to identify robust conditions for >80% yield .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in amide couplings to enhance sustainability and ease of purification .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to purported targets (e.g., kinases) in lysates .
  • CRISPR knockouts : Generate target gene (e.g., EGFR)-knockout cell lines to assess activity loss, confirming target specificity .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., apoptosis or angiogenesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.